1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Description
Properties
IUPAC Name |
1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-14(12-7-3-1-4-8-12)11-15-18-16(19-20-15)13-9-5-2-6-10-13/h1-10,14H,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJSLCMPIJYIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) and solvents like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of oxadiazoles, including 1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, exhibit significant antitumor properties. In particular, oxadiazole compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that modifications to the oxadiazole ring can enhance cytotoxicity against specific cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Oxadiazoles are known for their effectiveness against a range of bacterial and fungal pathogens. The structure of this compound allows it to interact with microbial enzymes, potentially disrupting their function and leading to cell death .
Biological Research
Inhibition of Enzymatic Activity
Recent studies have highlighted the role of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine derivatives in inhibiting specific enzymes linked to disease pathways. For example, compounds similar to this compound have been shown to inhibit Notum carboxylesterase activity, which is a negative regulator of the Wnt signaling pathway associated with various cancers . This suggests potential therapeutic applications in cancer treatment by modulating signaling pathways.
Neuroprotective Effects
There is emerging evidence that oxadiazole derivatives may possess neuroprotective properties. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's .
Material Science
Fluorescent Properties
The unique structural features of this compound lend themselves to applications in material science, particularly in the development of fluorescent materials. The compound can be utilized in organic light-emitting diodes (OLEDs) and as fluorescent probes due to its ability to emit light upon excitation. This property is significant for applications in sensors and imaging technologies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Proxazole shares the ethanamine-oxadiazole core but incorporates a 1-phenylpropyl group on the oxadiazole and diethylamine substitution, enhancing its muscarinic receptor affinity .
- Derivative 5h demonstrates that attaching the 3-phenyl-1,2,4-oxadiazole to a benzodithiazine scaffold significantly improves anticancer selectivity, particularly against solid tumors .
- SN00797439 highlights the importance of hybrid structures: the pyrrolidinecarboxamide linker and 4-chlorophenyl group enhance antiparasitic activity .
Physicochemical Properties
| Property | This compound | Proxazole | Derivative 5h |
|---|---|---|---|
| Molecular Weight | ~293 g/mol | ~343 g/mol | ~485 g/mol |
| LogP (Predicted) | 3.2 | 4.1 | 4.8 |
| Solubility (Water) | Low | Moderate (salt forms available) | Very low |
| Hydrogen Bond Acceptors | 4 | 5 | 7 |
Notes:
Biological Activity
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 265.31 g/mol
- CAS Number : 1036605-83-0
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that the compound may exert its effects through:
- Antioxidant Activity : The oxadiazole moiety is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antitumor Effects : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : There is evidence to support its efficacy against certain bacterial strains.
Biological Activity Data
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC = 25 µM | |
| Antitumor (Cytotoxic) | MTT Assay | IC = 15 µM | |
| Antimicrobial | Agar Diffusion | Zone of Inhibition = 12 mm |
Antioxidant Activity
A study conducted on various oxadiazole derivatives highlighted the antioxidant potential of this compound. The compound exhibited a significant ability to reduce DPPH radicals, indicating its potential as a natural antioxidant agent.
Antitumor Activity
In vitro studies performed on human cancer cell lines demonstrated that this compound could significantly inhibit cell growth. The mechanism was linked to the induction of apoptosis mediated by the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Research evaluating the antimicrobial properties showed that this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's structure was critical for its activity, as modifications led to variations in potency.
Q & A
What are the optimized synthetic routes for 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine?
Level: Basic (Synthesis)
Methodological Answer:
Microwave-assisted synthesis is a key approach for constructing the 1,2,4-oxadiazole core. A representative protocol involves:
- Step 1: Coupling Boc-protected precursors (e.g., para-aminobenzoic acid derivatives) with hydroxylamine intermediates using EDC·HCl and HOBt in anhydrous DMF under microwave irradiation (15–20 minutes, 100–150°C) to form oxadiazole intermediates .
- Step 2: Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield free amines.
- Step 3: Functionalization via acrylation or alkylation (e.g., with acryloyl chloride) in the presence of triethylamine (NEt₃) to finalize the ethanamine side chain .
Key Considerations: Microwave conditions reduce reaction times and improve yields compared to conventional heating.
How can spectroscopic techniques validate the structural integrity of this compound?
Level: Basic (Characterization)
Methodological Answer:
A multi-spectral approach is essential:
- FT-IR: Confirm the presence of oxadiazole rings (C=N stretch ~1600 cm⁻¹) and amine groups (N-H stretch ~3300 cm⁻¹) .
- NMR:
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole-ethanamine scaffold .
What in vitro assays are suitable for evaluating this compound’s receptor-binding affinity?
Level: Advanced (Pharmacology)
Methodological Answer:
- Radioligand Binding Assays: Use S1P₁ receptor-expressing cell membranes to measure displacement of labeled ligands (e.g., [³H]-S1P). Competitive binding curves determine IC₅₀ values .
- Functional Assays:
- cAMP Inhibition: Monitor S1P₁-mediated inhibition of forskolin-induced cAMP production in HEK293 cells.
- β-Arrestin Recruitment: Utilize BRET or TR-FRET systems to quantify receptor activation .
Data Interpretation: Compare results to reference agonists (e.g., irampanel) to assess potency and selectivity .
How can structure-activity relationship (SAR) studies guide derivative design?
Level: Advanced (Medicinal Chemistry)
Methodological Answer:
- Core Modifications:
- In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with S1P₁ or 5-HT receptors. Focus on interactions with hydrophobic pockets and hydrogen-bonding residues .
Validation: Synthesize top candidates and test in receptor-binding assays (see FAQ 3).
What methodologies assess the compound’s genotoxic potential?
Level: Advanced (Toxicology)
Methodological Answer:
- Ames Test: Incubate the compound with Salmonella typhimurium strains (TA98, TA100) ± metabolic activation (S9 mix). Count revertant colonies to detect mutagenicity .
- SOS Chromotest: Measure β-galactosidase activity in E. coli PQ37 to quantify DNA damage response. A dose-dependent increase indicates genotoxicity .
Controls: Include positive controls (e.g., 4-nitroquinoline oxide) and validate with statistical analysis (e.g., two-way ANOVA).
How to optimize pharmacokinetic properties such as metabolic stability?
Level: Advanced (ADME Profiling)
Methodological Answer:
- Microsomal Stability Assay: Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) .
- Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions. High binding (>90%) may limit bioavailability .
Design Adjustments: Introduce electron-withdrawing groups on the phenyl ring or methyl groups on the ethanamine to reduce CYP450-mediated metabolism .
What analytical techniques resolve contradictions in biological activity data?
Level: Advanced (Data Analysis)
Methodological Answer:
- Dose-Response Replication: Repeat assays in triplicate using freshly prepared stock solutions to rule out compound degradation.
- Orthogonal Assays: Cross-validate receptor-binding results with functional assays (e.g., cAMP vs. β-arrestin recruitment) .
- Impurity Profiling: Use HPLC-PDA or LC-HRMS to detect and quantify synthetic byproducts (e.g., unreacted intermediates) that may skew activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
